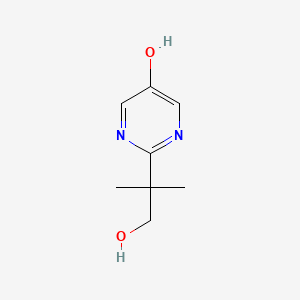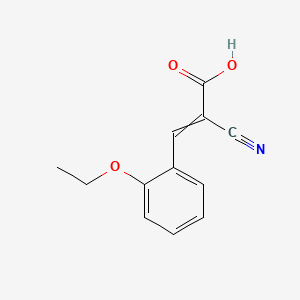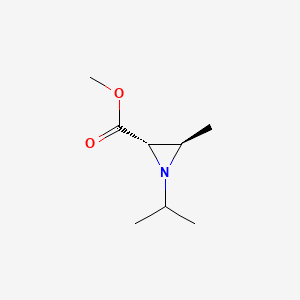
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of a hydroxyl group and two methyl groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. For example, the hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents, while the methyl groups can be introduced through alkylation reactions using methylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, resulting in the formation of a fully saturated pyrimidine derivative.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its structural similarity to other bioactive pyrimidine derivatives, it is investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl and methyl groups can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways that regulate cellular processes, such as proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
2-Pyrimidineethanol: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
5-Hydroxy-2-pyrimidinone: Contains a hydroxyl group but differs in the position and presence of other substituents.
2,4-Diaminopyrimidine: Contains amino groups instead of hydroxyl and methyl groups, leading to different chemical and biological properties.
Uniqueness: 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol is unique due to the specific combination of hydroxyl and methyl groups attached to the pyrimidine ring This combination can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives
Eigenschaften
CAS-Nummer |
132259-91-7 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.196 |
IUPAC-Name |
2-(1-hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,5-11)7-9-3-6(12)4-10-7/h3-4,11-12H,5H2,1-2H3 |
InChI-Schlüssel |
UKSNUKGLYZZBMN-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C1=NC=C(C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)

![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)


